molecular formula C8H18O4S B13104846 Di-tert-butylsulfate

Di-tert-butylsulfate

Cat. No.: B13104846
M. Wt: 210.29 g/mol
InChI Key: IFHCTWQYHNMBHV-UHFFFAOYSA-N
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Description

Di-tert-butyl dicarbonate (CAS: 24424-99-5; EC: 246-240-1) is a chemical reagent primarily used in organic synthesis as a protecting agent for amines and alcohols. It is commercially available as a ca. 30% solution in toluene and is classified for manufacturing, laboratory, or repacking applications . Its reactivity and stability under specific conditions make it valuable in peptide synthesis and Boc (tert-butyloxycarbonyl) protection strategies.

This analysis instead focuses on structurally related tert-butyl compounds with sulfur-containing functional groups, such as Di-tert-butyl disulfide, Di-tert-butyl sulfide, and dibutyl sulfite/sulfone, to provide a comparative framework.

Properties

Molecular Formula

C8H18O4S

Molecular Weight

210.29 g/mol

IUPAC Name

ditert-butyl sulfate

InChI

InChI=1S/C8H18O4S/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3

InChI Key

IFHCTWQYHNMBHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OS(=O)(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Di-tert-butylsulfate can be synthesized through the reaction of sulfuric acid with tert-butanol. The reaction typically involves the following steps:

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Di-tert-butylsulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tert-butyl sulfate and other oxidation products.

    Reduction: Reduction reactions can yield tert-butyl alcohol and other reduced forms.

    Substitution: Di-tert-butylsulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Di-tert-butylsulfate has several scientific research applications, including:

    Chemistry: It is used as a sulfonating agent in organic synthesis to introduce sulfate groups into organic molecules.

    Biology: Research studies utilize di-tert-butylsulfate to investigate its effects on biological systems and its potential as a biochemical reagent.

    Medicine: It is explored for its potential therapeutic applications and as a reagent in pharmaceutical synthesis.

    Industry: Di-tert-butylsulfate is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of di-tert-butylsulfate involves its ability to act as a sulfonating agent. It introduces sulfate groups into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being sulfonated .

Comparison with Similar Compounds

Chemical and Physical Properties

The following table summarizes key properties of tert-butyl sulfur-containing compounds based on available

Compound Name CAS Number Molecular Formula Key Physical Properties Enthalpy (ΔHf°, kJ/mol) Vapor Pressure (kPa)
Di-tert-butyl dicarbonate 24424-99-5 C₁₀H₁₈O₅ Liquid; used in toluene solutions (30%) Not reported Not reported
Di-tert-butyl disulfide 110-06-5 C₈H₁₈S₂ Calculated vapor pressure: 141.83 kPa (521.20 K), 202.65 kPa (541.30 K) Not reported 141.83–202.65 (high temp)
Di-tert-butyl sulfide Not provided C₈H₁₈S Liquid; standard enthalpy of formation: -232.4 kJ/mol -232.4 Not reported
Dibutyl sulfite Not provided C₈H₁₈O₃S Liquid; standard enthalpy of formation: -693.1 kJ/mol -693.1 Not reported
Dibutyl sulfone Not provided C₈H₁₈O₂S Crystalline solid; standard enthalpy of formation: -610.2 kJ/mol -610.2 Not reported

Key Observations :

  • Di-tert-butyl disulfide exhibits high thermal stability, with vapor pressure increasing significantly at elevated temperatures (e.g., 202.65 kPa at 541.30 K) .
  • Di-tert-butyl sulfide and dibutyl sulfite/sulfone have distinct thermodynamic profiles, with sulfite showing the most exothermic enthalpy (-693.1 kJ/mol) .
  • Physical state varies widely: sulfone is crystalline, while sulfides and sulfites are liquid at standard conditions.

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